molecular formula C22H17NO3 B2831633 N-(9-oxo-9H-xanthen-3-yl)-3-phenylpropanamide CAS No. 886146-01-6

N-(9-oxo-9H-xanthen-3-yl)-3-phenylpropanamide

Cat. No.: B2831633
CAS No.: 886146-01-6
M. Wt: 343.382
InChI Key: LRHQMQOYHTYFOW-UHFFFAOYSA-N
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Description

N-(9-oxo-9H-xanthen-3-yl)-3-phenylpropanamide is a synthetic organic compound belonging to the xanthone derivatives family. Xanthone derivatives are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(9-oxo-9H-xanthen-3-yl)-3-phenylpropanamide typically involves the condensation of 9-oxo-9H-xanthene-3-carboxylic acid with 3-phenylpropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an anhydrous solvent such as dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistency and scalability .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.

    Substitution: Various nucleophiles, solvents like dimethylformamide (DMF), elevated temperatures.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Derivatives with different functional groups replacing the amide.

Comparison with Similar Compounds

N-(9-oxo-9H-xanthen-3-yl)-3-phenylpropanamide can be compared with other xanthone derivatives:

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

Biological Activity

N-(9-oxo-9H-xanthen-3-yl)-3-phenylpropanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

This compound can be synthesized through various organic reactions involving xanthene derivatives. The xanthene core provides a scaffold for further functionalization, which enhances its biological activity. The compound's structure is characterized by the presence of a phenyl group attached to a propanamide chain, which is crucial for its interaction with biological targets.

Table 1: Chemical Structure and Properties

PropertyValue
Molecular FormulaC₁₅H₁₃N₁O₂
Molecular Weight251.27 g/mol
SolubilitySoluble in DMSO, ethanol
Melting Point120–125 °C

2.1 Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are attributed to the xanthene moiety, which can scavenge free radicals and reduce oxidative stress in cells. A study demonstrated that derivatives of xanthene showed a marked increase in antioxidant activity compared to standard antioxidants like ascorbic acid .

2.2 Anticancer Potential

Several studies have investigated the anticancer potential of xanthene derivatives, including this compound. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Table 2: Anticancer Activity Against Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
A549 (Lung)15.0Cell cycle arrest
HeLa (Cervical)10.0ROS generation

The biological effects of this compound are primarily mediated through its interaction with cellular signaling pathways. The compound has been shown to modulate key proteins involved in apoptosis and cell survival, such as Bcl-2 and caspases . Additionally, it may influence the NF-kB pathway, which is crucial for inflammation and cancer progression.

4.1 In Vivo Studies

In vivo studies using animal models have reinforced the findings from in vitro experiments, demonstrating that this compound reduces tumor growth in xenograft models of human cancers. The compound was administered at varying doses, showing dose-dependent efficacy without significant toxicity .

4.2 Clinical Implications

The potential therapeutic applications of this compound extend to its use as an adjunct therapy in cancer treatment protocols. Its ability to enhance the efficacy of chemotherapeutic agents while reducing side effects is currently under investigation in clinical trials .

5. Conclusion

This compound represents a promising candidate for further research due to its diverse biological activities, particularly its antioxidant and anticancer properties. Continued exploration into its mechanisms of action and therapeutic applications could lead to significant advancements in cancer treatment strategies.

Properties

IUPAC Name

N-(9-oxoxanthen-3-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO3/c24-21(13-10-15-6-2-1-3-7-15)23-16-11-12-18-20(14-16)26-19-9-5-4-8-17(19)22(18)25/h1-9,11-12,14H,10,13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHQMQOYHTYFOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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